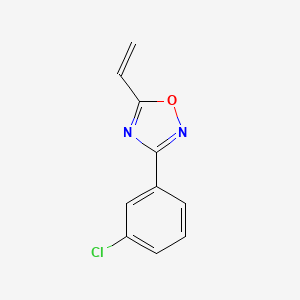

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPSQMAAMIQCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244456 | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311318-06-5 | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategies for 3,5-Disubstituted-1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including 3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, typically involves cyclization reactions of amidoximes with carboxylic acid derivatives or related precursors.

Cyclization of benzamide oximes or amidoximes with carboxylic acids or esters: This is a widely used method where an amidoxime (e.g., benzamide oxime) reacts with a carboxylic acid or ester under controlled conditions, often in the presence of a base and organic solvent, to form the oxadiazole ring.

Reaction of benzamide derivatives with Weinreb amides: This route involves the coupling of benzamide with a Weinreb amide, followed by cyclization to form the oxadiazole core.

Reaction of hydroxyamyl halides with nitriles: An older method reported involves the reaction between hydroxyamyl halides and nitriles to yield 1,2,4-oxadiazoles.

These methods are adaptable to various substituted phenyl groups, including chlorophenyl substituents, allowing the synthesis of this compound by selecting appropriate substituted amidoximes and acylating agents.

Specific Preparation of this compound

While direct literature on the exact compound is limited, analogous compounds such as 3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole have been synthesized using the following approach, which can be adapted for the 3-chlorophenyl isomer:

Step 1: Formation of Amidoxime Precursor

The synthesis begins with the preparation of the amidoxime derivative of 3-chlorobenzamide or its analog. This is typically achieved by reacting 3-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions to yield 3-chlorobenzamidoxime.

Step 2: Cyclization with an Acylating Agent

The amidoxime is then reacted with an appropriate acyl chloride or ester containing the ethenyl group or a precursor that can be converted to the ethenyl substituent. For example, reaction with vinyl carboxylic acid derivatives or vinyl acyl chlorides under mild heating in an organic solvent can promote cyclization to the 1,2,4-oxadiazole ring with the ethenyl substituent at the 5-position.

Step 3: Purification

The crude product is purified by recrystallization or chromatography to obtain the target compound with high purity.

This synthetic strategy aligns with industrial methods that emphasize mild reaction conditions, efficient cyclization, and scalable purification techniques.

Optimized Process Conditions and Reaction Parameters

Based on patent literature and research findings, the following conditions are recommended for efficient synthesis:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Water-immiscible organic solvents (e.g., 2-methyltetrahydrofuran) | Ensures good solubility of reactants and facilitates phase separation |

| Base | Aqueous sodium hydroxide or benzyltrimethylammonium hydroxide | Promotes deprotonation and cyclization |

| Temperature | 50–85 °C | Mild heating to accelerate reaction without decomposing sensitive groups |

| Reaction Time | 24–48 hours | Sufficient for complete cyclization |

| pH Control | Neutralization to ~7.6 after reaction | Facilitates product isolation and minimizes side reactions |

| Workup | Extraction, distillation of solvent azeotrope, filtration | Efficient isolation of product with minimal impurities |

| Purification | Recrystallization or column chromatography | Ensures high purity (>95%) |

These parameters have been shown to reduce reaction time, minimize by-products, and lower capital equipment requirements, making the process suitable for both laboratory and industrial scale.

Mechanistic Insights

The key step in the preparation involves the nucleophilic attack of the amidoxime nitrogen on the acyl carbon of the carboxylic acid derivative, followed by cyclodehydration to form the five-membered 1,2,4-oxadiazole ring. The presence of the 3-chlorophenyl group influences the electronic properties of the amidoxime, potentially affecting reaction rates and yields.

Comparative Analysis of Preparation Methods

Summary Table of Preparation Methods for this compound

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amidoxime Formation | 3-Chlorobenzonitrile + Hydroxylamine hydrochloride, base, aqueous medium | Formation of 3-chlorobenzamidoxime |

| Cyclization | Amidoxime + Vinyl carboxylic acid derivative or acyl chloride, organic solvent, base, 50–85 °C, 24–48 h | Formation of this compound |

| Workup and Purification | Neutralization, extraction, recrystallization or chromatography | High purity product (>95%) |

Research Findings and Notes

The choice of solvent and base critically affects yield and purity. Biphasic systems with water-immiscible solvents and aqueous bases have been shown to improve reaction efficiency.

Temperature control is essential to avoid decomposition of sensitive vinyl groups while ensuring complete cyclization.

The presence of halogen substituents such as chlorine on the phenyl ring can influence the reactivity of the amidoxime and the stability of the final oxadiazole product, often enhancing nucleophilic substitution potential on the ring.

Industrial processes have optimized these methods to reduce reaction times and equipment costs while maintaining high product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or hydrazines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield epoxides, while reduction of the oxadiazole ring can produce amines.

Applications De Recherche Scientifique

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

Substituent Variations and Electronic Effects

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Bulkier substituents (e.g., triazolyl in ) may sterically hinder interactions with enzymes or receptors.

- Polar groups (e.g., carboxylate in ) improve aqueous solubility but reduce membrane permeability.

Anticancer Activity

- Triaryl Oxadiazoles : Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A) exhibit potent anti-breast cancer activity but show cardiotoxicity due to apoptosis in cardiomyocytes . In contrast, the ethenyl group in the target compound may reduce cardiotoxicity by altering metabolic pathways.

Antihypertensive Activity

- Sulfonylmethyl Derivatives : 3-[(4-Chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide (Compound 3f) reduces blood pressure in rats, likely via vasodilation . The target compound’s ethenyl group may lack this specificity but could serve as a precursor for prodrugs.

Physicochemical Properties

Notable Findings:

- The ethenyl group in the target compound contributes to moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility.

- Fluorescence studies on 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole () reveal that substituent planarity affects excited-state acidity, suggesting that the 3-chlorophenyl/ethenyl combination may exhibit unique photophysical behavior.

Activité Biologique

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a chlorophenyl group and an ethenyl moiety that are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits promising anticancer activity.

The mechanisms through which oxadiazoles exert their anticancer effects include:

- Inhibition of Tubulin Polymerization : Some studies suggest that oxadiazoles can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Induction of Apoptosis : The compound has been shown to increase the levels of apoptotic markers such as cleaved caspase-3 and p53 in cancer cells .

- Enzyme Inhibition : Oxadiazoles have also been studied for their ability to inhibit specific enzymes involved in cancer progression. For example, some derivatives have shown significant inhibition of 5-lipoxygenase (5-LOX), an enzyme linked to inflammation and cancer progression .

Case Studies

Several case studies have reported on the efficacy of oxadiazole derivatives in vivo:

- EAC Bearing Mice Study : A study involving EAC-bearing mice demonstrated that treatment with oxadiazole derivatives significantly increased the average lifespan of the subjects compared to controls .

- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level. For instance, strong hydrogen bonding interactions were noted with key amino acids in target proteins .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as amidoximes or nitriles with chlorinated aromatic aldehydes. For example, bromination of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles followed by dehydrohalogenation can yield the ethenyl-substituted oxadiazole core . Key parameters include:

- Temperature : Optimal reaction temperatures (e.g., 80–100°C) to avoid decomposition of reactive intermediates.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted styryl derivatives .

Yield optimization requires careful stoichiometric control of reagents like triflic acid (TfOH) for superelectrophilic activation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for the ethenyl group (δ 5.5–6.5 ppm, doublets for CH₂=CH) and aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl).

- ¹³C NMR : Signals at ~150 ppm (oxadiazole C=N) and ~125–140 ppm (aromatic carbons) confirm the heterocyclic and aryl groups .

- IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~750 cm⁻¹ (C-Cl) validate the oxadiazole and chlorophenyl moieties .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 220–230 for C₁₁H₉ClN₂O) and fragmentation patterns distinguish the compound from analogs .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity results for this compound’s derivatives?

- Methodological Answer :

- Validation of Docking Models : Reassess docking parameters (e.g., grid box size, flexibility of active-site residues) using crystallographic data from target proteins (e.g., DENV-2 NS-5 protease) .

- Experimental Cross-Check : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities independently .

- Solvent Effects : Account for solvation/desolvation penalties in simulations, which may overestimate in vitro activity .

Q. How can DFT calculations guide reaction optimization for superelectrophilic activation of this compound?

- Methodological Answer :

- Mechanistic Insights : DFT studies reveal transition states during TfOH-mediated reactions, identifying energy barriers for regioselective hydroarylation of the ethenyl group .

- Reaction Optimization : Adjust substituents (e.g., electron-withdrawing groups on the phenyl ring) to stabilize cationic intermediates, as predicted by Fukui indices .

- Byproduct Mitigation : Simulate competing pathways (e.g., polymerization) to select conditions minimizing side reactions.

Q. What methodologies evaluate the structure-activity relationship (SAR) of analogs targeting enzymes like GSK-3β?

- Methodological Answer :

- Analog Design : Synthesize derivatives with variations at the 3-chlorophenyl (e.g., fluoro, methyl) and ethenyl (e.g., propargyl, cyano) positions .

- In Vitro Assays : Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values against GSK-3β. Correlate substituent electronegativity with activity .

- Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to identify critical steric and electrostatic features for binding .

Contradictions and Validation

- Synthesis Yield Variability : and highlight differing yields based on halogenation methods (e.g., Br₂ vs. Cl₂). This may stem from steric hindrance in chlorinated intermediates, necessitating kinetic studies .

- Bioactivity Discrepancies : While computational models in predict high DENV-2 protease inhibition, experimental validation is critical to address false positives from overfitting.

Safety and Handling (Advanced)

Q. How can researchers mitigate hazards during large-scale reactions involving chlorinated intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.